4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride
CAS No.: 1351602-26-0
Cat. No.: VC2727606
Molecular Formula: C11H12Cl2N2OS
Molecular Weight: 291.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351602-26-0 |
|---|---|
| Molecular Formula | C11H12Cl2N2OS |
| Molecular Weight | 291.2 g/mol |
| IUPAC Name | 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H11ClN2OS.ClH/c1-15-10-4-2-3-8(5-10)13-11-14-9(6-12)7-16-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |
| Standard InChI Key | UINPOPXYSIDOSX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC2=NC(=CS2)CCl.Cl |
| Canonical SMILES | COC1=CC=CC(=C1)NC2=NC(=CS2)CCl.Cl |
Introduction
Chemical Identity and Physical Properties
Basic Identification
4-(Chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride is identified by the CAS number 1351602-26-0. The compound has a molecular formula of C₁₁H₁₂Cl₂N₂OS, indicating its composition of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. Its molecular weight is 291.2 g/mol, reflecting its medium-sized molecular structure.
Structural Characteristics
The compound features a thiazole heterocycle core, which contains both nitrogen and sulfur atoms in a five-membered ring. This thiazole ring is substituted at the 2-position with an amino group (-NH-) that connects to a 3-methoxyphenyl group. At the 4-position of the thiazole ring, there is a chloromethyl (-CH₂Cl) substituent, which provides a reactive site for further chemical modifications. The compound exists as a hydrochloride salt, enhancing its stability and solubility in aqueous media.
Chemical Identifiers and Representation
The compound can be represented using various chemical notation systems, as detailed in the table below:
| Identifier Type | Value |
|---|---|
| CAS Number | 1351602-26-0 |
| Molecular Formula | C₁₁H₁₂Cl₂N₂OS |
| Molecular Weight | 291.2 g/mol |
| IUPAC Name | 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H11ClN2OS.ClH/c1-15-10-4-2-3-8(5-10)13-11-14-9(6-12)7-16-11;/h2-5,7H,6H2,1H3,(H,13,14);1H |
| Standard InChIKey | UINPOPXYSIDOSX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)NC2=NC(=CS2)CCl.Cl |
Synthesis and Production Methods
General Synthetic Approaches
The synthesis of 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride typically involves multiple steps, often utilizing continuous flow reactors to optimize reaction conditions and enhance scalability. Modern synthetic methods may employ catalysts such as zinc iodide to improve the efficiency of the chloromethylation process.
Industrial Production Considerations
In industrial settings, continuous flow reactors are often employed to enhance reaction efficiency and product yield. The use of advanced catalysts and optimized reaction conditions plays a crucial role in achieving high-purity products while minimizing waste and environmental impact.
Chemical Reactivity and Mechanisms
General Reactivity Profile
4-(Chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride can participate in various chemical reactions, primarily due to its reactive functional groups. The compound contains several sites for potential chemical transformations:
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The chloromethyl group serves as an electrophilic center for nucleophilic substitution reactions
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The thiazole ring can participate in electrophilic aromatic substitution reactions
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The secondary amine group can undergo N-substitution reactions
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The methoxy group provides opportunities for O-demethylation or other transformations
Oxidation and Reduction Reactions
The compound can undergo oxidation and reduction reactions under appropriate conditions. Oxidation typically involves agents like hydrogen peroxide or m-chloroperbenzoic acid, while reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Reaction with Biological Systems
The chloromethyl group of this compound is particularly notable for its potential to form covalent bonds with nucleophilic sites on proteins or DNA, which may affect cell viability and function. This property is significant for its potential applications in drug development, particularly for targeted therapies.
Biological Activity and Applications
Comparison with Related Thiazole Derivatives
Related thiazole derivatives, such as N,4-diaryl-1,3-thiazole-2-amines, have demonstrated significant antiproliferative activity against human cancer cell lines . For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) has shown potent inhibition of tubulin polymerization, disrupting microtubule dynamics in a manner similar to combretastatin A-4 (CA-4) .
The structural similarities between these compounds suggest that 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride may also possess anticancer properties, particularly through interaction with tubulin or other cytoskeletal proteins.
Structure-Activity Relationships
The position of substituents on the phenyl ring significantly affects the biological activity of thiazole derivatives. While our target compound has a methoxy group at the 3-position of the phenyl ring, related compounds with methoxy groups at different positions (such as the 4-position) exhibit varying degrees of biological activity . This highlights the importance of precise structural modifications in optimizing the pharmacological properties of these compounds.
Comparative Analysis with Structurally Related Compounds
Comparison with 4-(Chloromethyl)-N-[4-(Difluoromethoxy)phenyl]-1,3-Thiazol-2-Amine Hydrochloride
A structurally related compound, 4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride (CAS: 1351620-47-7), differs from our target compound in having a difluoromethoxy group at the 4-position of the phenyl ring instead of a methoxy group at the 3-position. This compound has a molecular weight of 327.2 g/mol, slightly higher than our target compound due to the presence of two fluorine atoms.
The difluoromethoxy group is known to enhance lipophilicity, potentially improving bioavailability in pharmaceutical applications. This structural difference may result in distinct pharmacokinetic profiles and biological activities between the two compounds.
Comparison with 4-(Chloromethyl)-N-(4-Methoxyphenyl)-1,3-Thiazol-2-Amine Hydrochloride
Another related compound, 4-(chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride (CAS: 1049746-46-4), differs from our target compound only in the position of the methoxy group on the phenyl ring (4-position versus 3-position) . This seemingly minor difference can significantly impact the compound's biological activity and physicochemical properties due to altered electronic distribution and steric effects.
Impact of Structural Variations on Properties and Applications
The table below summarizes the key differences between our target compound and its structural analogs:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 4-(Chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride | 1351602-26-0 | C₁₁H₁₂Cl₂N₂OS | 291.2 | Methoxy at 3-position of phenyl |
| 4-(Chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride | 1351620-47-7 | C₁₁H₁₀Cl₂F₂N₂OS | 327.2 | Difluoromethoxy at 4-position of phenyl |
| 4-(Chloromethyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride | 1049746-46-4 | C₁₁H₁₂Cl₂N₂OS | 291.2 | Methoxy at 4-position of phenyl |
Analytical Methods and Characterization
Spectroscopic Analysis
The identification and characterization of 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride typically involve various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the hydrogen and carbon environments in the molecule
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Infrared (IR) spectroscopy reveals functional group characteristics
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Mass Spectrometry (MS) confirms the molecular weight and fragmentation pattern
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X-ray crystallography can provide definitive structural information if single crystals are available
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used for purity assessment and quality control of synthetic thiazole derivatives like our target compound. These methods allow for the separation and quantification of the compound and any potential impurities.
Research Applications and Future Directions
Current Research Status
Current research on 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride and related thiazole derivatives focuses primarily on their potential as precursors for developing pharmaceutical agents. The versatile thiazole scaffold allows for diverse modifications, making these compounds valuable starting points for medicinal chemistry research.
Research Gaps and Opportunities
Further research is needed to fully characterize the biological activity of 4-(chloromethyl)-N-(3-methoxyphenyl)-1,3-thiazol-2-amine hydrochloride and optimize its properties for specific applications. Areas for future investigation include:
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Comprehensive structure-activity relationship studies to understand the impact of various substituents
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Detailed mechanistic studies of its interactions with biological targets
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Development of improved synthetic methods to enhance yield and purity
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Exploration of novel applications beyond the currently envisioned pharmaceutical uses
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